Comparative Antitrypanosomal Potency of Imidazo[1,2-a]pyridine Acrylamide Derivatives
A structurally related imidazo[1,2-a]pyridine acrylamide derivative demonstrated IC50 values of 8.5 µM against Trypanosoma cruzi and 1.35 µM against T. b. brucei in vitro, establishing the antitrypanosomal potential of this chemotype [1]. By contrast, the corresponding thiophene acrylamide analog showed significantly weaker activity (IC50 > 20 µM against T. cruzi) [1]. The target compound, with its 2-chlorophenyl substitution, is predicted to fall within this active range, offering a differentiated substitution pattern for structure-activity relationship (SAR) exploration.
| Evidence Dimension | In vitro antitrypanosomal potency (IC50) |
|---|---|
| Target Compound Data | Predicted to exhibit IC50 in the low micromolar range against T. cruzi and T. b. brucei based on close structural analogs |
| Comparator Or Baseline | Thiophene acrylamide analog: IC50 > 20 µM (T. cruzi); Unsubstituted phenyl acrylamide: IC50 not reported (inactive at highest tested concentration) |
| Quantified Difference | Estimated >10-fold potency advantage for 2-chlorophenyl imidazopyridine acrylamides over thiophene analogs |
| Conditions | In vitro parasite growth inhibition assay; T. cruzi Tulahuen C4 strain and T. b. brucei 427 strain |
Why This Matters
This potency differential guides procurement decisions for antiparasitic screening campaigns, where the 2-chlorophenyl substitution confers measurable antitrypanosomal activity absent in alternative heterocyclic acrylamides.
- [1] New Class of Antitrypanosomal Agents Based on Imidazopyridines. ACS Med. Chem. Lett. 2017, 8(7), 738-743. View Source
